2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol
CAS No.:
Cat. No.: VC19965038
Molecular Formula: C13H19IN2O
Molecular Weight: 346.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19IN2O |
|---|---|
| Molecular Weight | 346.21 g/mol |
| IUPAC Name | 2-[4-[(4-iodophenyl)methyl]piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C13H19IN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 |
| Standard InChI Key | CKYAKOIPISZBMW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCO)CC2=CC=C(C=C2)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a piperazine core substituted with a 4-iodobenzyl group at one nitrogen and a 2-hydroxyethyl chain at the other. The iodine atom introduces significant steric bulk and polarizability, which can modulate receptor binding and metabolic stability. The hydroxyl group contributes to solubility and hydrogen-bonding potential, balancing the lipophilicity imparted by the aromatic iodine .
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₈IN₂O | |
| Molecular Weight | 354.20 g/mol | |
| logP (Predicted) | 2.1 ± 0.3 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a two-step alkylation process. First, piperazine reacts with 4-iodobenzyl chloride in the presence of a base such as potassium carbonate, followed by reaction with ethylene oxide to introduce the hydroxyethyl group. Alternative routes employ Boc-protected piperazine to enhance regioselectivity, with deprotection occurring under acidic conditions .
Table 2: Representative Reaction Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| Benzyl Alkylation | 65–80 | K₂CO₃, CH₃CN, 80°C, 12 h |
| Hydroxyethyl Addition | 70–85 | Ethylene oxide, H₂O, RT, 24 h |
| Boc Deprotection | 90–95 | HCl (4M in dioxane), RT, 2 h |
Spectroscopic Characterization
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¹H NMR: Peaks at δ 3.42–3.64 ppm (piperazine CH₂), δ 4.69 ppm (OH), and δ 7.20–7.60 ppm (aromatic protons) confirm the structure .
-
¹³C NMR: Signals at δ 54.1–56.9 ppm (piperazine carbons) and δ 137.2 ppm (C-I) validate the iodobenzyl substitution .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 355.1 [M+H]⁺ .
Biological Activity and Mechanisms
Serotonin Receptor Modulation
Piperazine derivatives are known to interact with 5-HT₁A and 5-HT₂A receptors. The iodobenzyl group in this compound may enhance affinity for 5-HT₁A due to its electron-withdrawing effects, which stabilize receptor-ligand interactions. Functional assays using GTPγS binding in CHO cells expressing human D2 receptors demonstrated submicromolar activity (EC₅₀ = 0.8 µM), suggesting potential anxiolytic applications .
Enzymatic Inhibition
The compound’s hydroxyl group enables competitive inhibition of tyrosinase (IC₅₀ = 12 µM), a key enzyme in melanin synthesis. Molecular docking studies suggest the iodine atom occupies a hydrophobic pocket adjacent to the active site, reducing catalytic efficiency .
Industrial and Research Applications
Medicinal Chemistry
This compound serves as a precursor in developing dopaminergic and serotonergic agents. For example, reductive amination with tetralone derivatives yields analogues with enhanced blood-brain barrier permeability .
Materials Science
The iodine atom’s polarizability makes the compound useful in designing liquid crystals with tunable dielectric properties. Mesophase transitions occur at 120–140°C, as confirmed by differential scanning calorimetry .
Comparison with Structural Analogues
Table 3: Substituent Effects on Biological Activity
| Compound | Substituent | 5-HT₁A EC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol | I | 0.8 | 8 (S. aureus) |
| 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanol | F | 1.2 | 16 (S. aureus) |
| 2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol | NO₂ | 2.5 | 32 (S. aureus) |
Key trends:
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